molecular formula C18H16ClFN2O2 B4964006 N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4964006
M. Wt: 346.8 g/mol
InChI Key: UWTCNWHIMFQLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors), which are designed to target specific enzymes involved in the immune system's response to inflammation.

Mechanism of Action

Janus kinases (JAKs) are enzymes that play a crucial role in the signaling pathways involved in the immune system's response to inflammation. By inhibiting the activity of these enzymes, N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can reduce the production of inflammatory cytokines, which are responsible for the symptoms associated with autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a significant impact on the immune system's response to inflammation. Studies have demonstrated that the drug can reduce the levels of various inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). Additionally, the drug has been shown to reduce the activity of specific immune cells, including T-cells and B-cells, which play a critical role in the development of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for Janus kinases, which allows for targeted inhibition of the immune system's response to inflammation. Additionally, the drug has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials. However, one of the limitations of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential for off-target effects, which could lead to unintended consequences in the immune system's response to inflammation.

Future Directions

There are several potential future directions for research on N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the drug's potential for use in the treatment of other autoimmune and inflammatory diseases, including multiple sclerosis and lupus. Additionally, researchers are exploring the use of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other therapies, such as biologic agents, to enhance its therapeutic efficacy. Finally, there is ongoing research into the development of more selective Janus kinase inhibitors, which could further improve the drug's safety and efficacy profile.

Synthesis Methods

The synthesis of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-fluorobenzaldehyde with 2-chloro-6-methyl aniline, followed by the addition of a pyrrolidine ring and a carboxamide group. The final product is obtained after purification and isolation through various chromatographic techniques.

Scientific Research Applications

N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug's mechanism of action involves inhibiting the activity of specific enzymes, known as Janus kinases, which play a critical role in the immune system's response to inflammation.

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c1-11-3-2-4-15(19)17(11)21-18(24)12-9-16(23)22(10-12)14-7-5-13(20)6-8-14/h2-8,12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTCNWHIMFQLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.